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molecular formula C13H10ClN3O2S B1419081 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 479633-63-1

4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1419081
M. Wt: 307.76 g/mol
InChI Key: BTOJSYRZQZOMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741912B2

Procedure details

To a solution of [10 g, 65.1 mmol] of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in 250 mL of dry THF was cautiously added portionwise over 5 minutes time [2.86 g, 71.6 mmol] sodium hydride (60% oil dispersion). Reaction was then allowed to stir for 30 minutes at ambient temperature under a blanket of nitrogen gas. [12.96 g, 68.0 mmol] of solid toluene sulphonyl chloride was then added, in one portion and the reaction mixture was allowed to stir for one hour additional at ambient temperature. Ten mL of water was then cautiously added to the reaction (a quench for the excess hydride) and the solvent was removed under reduced pressure to ¼ the original volume. The residue was then suspended in 300 mL of water, stirred at ambient temperature for 30 minutes and isolated as a white solid via suction filtration. The material was washed with additional water and the damp cake was suspended in a minimum of acetonitrile and stirred overnight at ambient temperature. The precipitate was isolated via suction filtration and washed cautiously with cold acetonitrile and washed with hexanes; material air dried. Yield: 17.2 g of an off white solid (85%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[H-].[Na+].[C:13]1(C)[C:14]([S:19](Cl)(=[O:21])=[O:20])=[CH:15][CH:16]=[CH:17][CH:18]=1.O.[CH2:25]1COCC1>>[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][N:8]([S:19]([C:14]3[CH:13]=[CH:18][C:17]([CH3:25])=[CH:16][CH:15]=3)(=[O:20])=[O:21])[C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
2.86 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 30 minutes at ambient temperature under a blanket of nitrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
STIRRING
Type
STIRRING
Details
to stir for one hour additional at ambient temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a quench for the excess hydride) and the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
isolated as a white solid via suction filtration
WASH
Type
WASH
Details
The material was washed with additional water
STIRRING
Type
STIRRING
Details
stirred overnight at ambient temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated via suction filtration
WASH
Type
WASH
Details
washed cautiously with cold acetonitrile
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
material air dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C2=C(N=CN1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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